![molecular formula C20H15N5O B14230739 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one CAS No. 721929-42-6](/img/structure/B14230739.png)
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an anthracene moiety attached to a purine base, which imparts unique properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one typically involves the following steps:
Formation of the Anthracene Moiety: The anthracene moiety can be synthesized through various methods, including the Suzuki/Sonogashira cross-coupling reactions.
Attachment to the Purine Base: The anthracene moiety is then attached to the purine base through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anthracene moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce a variety of functionalized purine derivatives .
Aplicaciones Científicas De Investigación
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one has several scientific research applications, including:
Biology: It is employed in the study of biological processes, including the investigation of enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The anthracene moiety plays a crucial role in its photophysical properties, enabling its use as a fluorescent probe in imaging studies .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is unique due to the combination of the anthracene moiety with the purine base. This structural feature imparts distinct photophysical and chemical properties, making it valuable in various scientific applications .
Propiedades
Número CAS |
721929-42-6 |
|---|---|
Fórmula molecular |
C20H15N5O |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(anthracen-9-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C20H15N5O/c26-19-17-18(23-11-22-17)24-20(25-19)21-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9,11H,10H2,(H3,21,22,23,24,25,26) |
Clave InChI |
RFMPQHBNPWLOPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=NC5=C(C(=O)N4)NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)

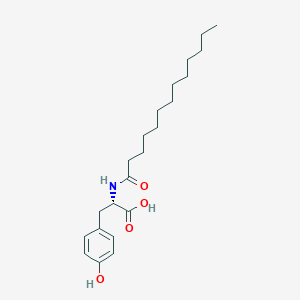
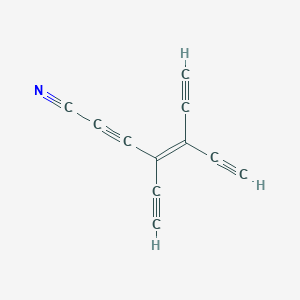
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)

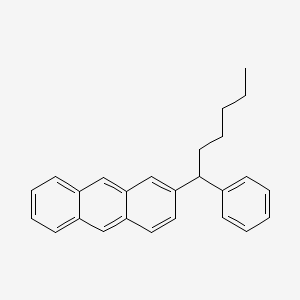
![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)

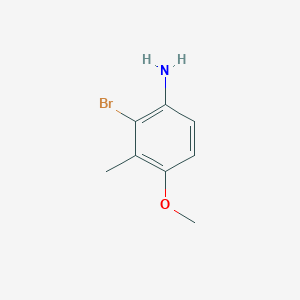
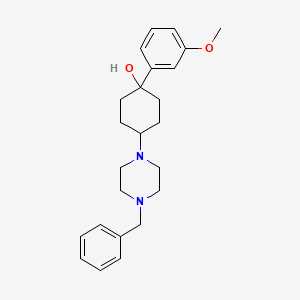
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)
![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
